molecular formula C17H23NO2 B2944425 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 748118-43-6

2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No. B2944425
CAS RN: 748118-43-6
M. Wt: 273.376
InChI Key: HLDDPQMBELFWBU-UHFFFAOYSA-N
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Description

2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid is a chemical compound with the molecular formula C17H23NO2 . It is a complex organic molecule that contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid includes a benzyl group attached to a spirocyclic structure, which consists of a five-membered ring and a six-membered ring sharing a single atom . The molecule also contains a carboxylic acid group .


Physical And Chemical Properties Analysis

The molecular weight of 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid is 273.38 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.

Scientific Research Applications

Copper-catalyzed Trifluoromethylation

Copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, coupled with dearomatization, has been used to construct trifluoromethylated 2-azaspiro[4.5]decanes. This method demonstrates moderate to excellent yields under mild conditions (Han, Liu, & Wang, 2014).

Structural Analysis of Spirolactams

A study on the crystal structures of cyclohexane-based γ-spirolactams provides insights into the configurations, conformations, and crystal packing effects of such compounds. This includes analysis of the lactam and cyclohexane rings in these structures (Krueger, Kelling, Linker, & Schilde, 2019).

Oxidative Cyclization

Oxidative cyclization of olefinic precursors has been explored for the synthesis of azaspiro[4.5]decane systems. This includes the synthesis of various derivatives and the discussion of stereoselectivity in the intramolecular cyclization process (Martin‐Lopez & Bermejo, 1998).

Spiro-cyclization and Smiles-type Rearrangement

Pyridazine-4,5-dicarboxylic anhydride has been used in reactions leading to 1,3,7,8-tetra-azaspiro[4.5]decane derivatives. This involves Smiles-type rearrangement, showcasing the versatility of the compound in synthesizing heterospiro compounds (Chimichi, Nesi, & Neri, 1984).

Intramolecular Acylnitroso Ene Reaction

An efficient strategy for constructing the 6-azaspiro[4.5]decane ring system has been developed using an intramolecular ene reaction of acylnitroso compounds. This leads to the azaspirodecane core of certain acids (Matsumura, Aoyagi, & Kibayashi, 2003).

Electrophilic Amination of C-H-Acidic Compounds

Research on electrophilic amination with 1-oxa-2-azaspiro[2.5]octane has been conducted, exploring reactions with various C-H acids. This study revealed new reaction mechanisms and transformations in the synthesis of diazaspirodecane derivatives (Andreae, Schmitz, Wulf, & Schulz, 1992).

Decarboxylation Studies

Decarboxylation rates of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid were measured, revealing insights into the reaction's first-order nature and suggesting a concerted intramolecular mechanism (Bigley & May, 1969).

Spirocyclic Oxetane-Fused Benzimidazole Synthesis

A synthesis method for spirocyclic oxetane-fused benzimidazole has been developed. This includes converting spirocyclic oxetanes into derivatives for oxidative cyclizations (Gurry, McArdle, & Aldabbagh, 2015).

Safety and Hazards

The safety data sheet (SDS) for 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Therefore, appropriate safety measures should be taken while handling this compound, including wearing suitable protective clothing and eye/face protection .

properties

IUPAC Name

2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c19-16(20)15-12-18(11-14-7-3-1-4-8-14)13-17(15)9-5-2-6-10-17/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDDPQMBELFWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CC2C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid

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